This compound has been classified under various chemical databases, including PubChem, where it is indexed with the CAS number 1177269-28-1. It falls into the category of pyridazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine can be approached through several strategies. One common method involves the reaction of pyridazine derivatives with methyloxetane compounds under specific conditions to facilitate the formation of the desired methoxy linkage. The synthesis typically requires careful control of temperature and reaction time to optimize yield and purity.
For instance, studies have highlighted various synthetic routes for related compounds, emphasizing the utility of metal catalysis and functional group transformations in achieving high yields of pyridazine derivatives . Additionally, advancements in synthetic methodologies, such as one-step synthesis techniques, have streamlined the production process for complex heterocycles like this compound.
Key structural data includes:
6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine can participate in various chemical reactions typical for pyridazine derivatives. Notably, reactions involving amination or functionalization at the nitrogen centers are common.
Research has documented methods for modifying pyridazinones through reactions with hydrazine derivatives, which could be adapted for this compound to introduce additional functional groups or improve reactivity . Furthermore, exploring palladium-catalyzed reactions offers pathways for cross-coupling that can enhance its synthetic utility .
The physical properties of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine include:
Key chemical properties include:
Relevant data from studies indicate that such compounds can exhibit varying degrees of thermal stability and reactivity based on substituent effects on the core structure .
The applications of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine are primarily found in medicinal chemistry and materials science. Its structural characteristics make it a candidate for further research into:
Research continues to explore its full potential across these fields, highlighting the importance of such compounds in advancing scientific knowledge and technology .
Fragment-based drug design (FBDD) provides a powerful framework for constructing hybrid molecules like 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine, where the pyridazine core serves as a planar pharmacophore while the 3-methyloxetane moiety introduces three-dimensional complexity. This approach strategically combines fragments with complementary physicochemical and pharmacological properties to yield novel chemical entities with optimized drug-like characteristics. The pyridazine ring offers hydrogen-bonding capabilities and π-stacking potential, while the oxetane fragment significantly enhances solubility and reduces lipophilicity through its high polarity and ring strain.
The incorporation of oxetanes into fragment libraries has gained substantial traction in medicinal chemistry due to their ability to improve key parameters such as aqueous solubility and metabolic stability. 3-Substituted oxetanes, particularly 3-methyloxetane, demonstrate superior stability under physiological conditions compared to their 2-substituted counterparts, as the geminal disubstitution sterically shields the oxetane oxygen from nucleophilic attack and acid-catalyzed ring opening [2] [8]. This stability profile makes them ideal bioisosteric replacements for traditional functional groups like gem-dimethyl or carbonyl moieties without the accompanying increase in lipophilicity [2].
Table 1: Impact of Oxetane Incorporation on Molecular Properties
Molecular Property | Traditional Fragment | Oxetane-Containing Hybrid | Improvement Factor |
---|---|---|---|
Fraction of sp³ Carbons (Fsp³) | 0.26-0.29 | 0.38-0.56 | 46-93% |
Calculated LogP (cLogP) | 2.5-3.5 | 1.8-2.5 | 20-30% reduction |
Aqueous Solubility | Low (<50 µM) | Moderate to High (>200 µM) | 4-fold increase |
Metabolic Stability (t½) | Short (<30 min) | Extended (>90 min) | 3-fold increase |
Data derived from comparative studies of pyridazine derivatives with and without oxetane modification [4] [7].
The strategic fusion of these fragments necessitates careful consideration of linker chemistry. The methyleneoxy (–CH₂O–) linker in 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine provides optimal distance and flexibility between the pyridazine core and the oxetane moiety while maintaining synthetic accessibility. This ether linkage balances conformational freedom with metabolic stability, avoiding labile functionalities that might compromise pharmacokinetic performance. Fragment linking strategies must also consider vector alignment to preserve binding interactions, particularly for targets where the pyridazine nitrogen atoms participate in critical hydrogen-bonding networks [4] [7].
Palladium-catalyzed cross-coupling reactions provide versatile methodologies for introducing diverse substituents onto the pyridazine core, particularly at the C3 and C6 positions which exhibit distinct electronic profiles. For 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine synthesis, Buchwald-Hartwig amination stands as the cornerstone reaction for installing the crucial C3-amino group (–NH₂) on the halogenated pyridazine precursor. This transformation employs palladium complexes with bulky phosphine ligands to facilitate the challenging C–N bond formation on electron-deficient heterocycles.
Optimal catalytic systems for pyridazine amination utilize Pd₂(dba)₃ or Pd(OAc)₂ precursors with ligands such as XantPhos, BINAP, or RuPhos, typically in the presence of strong bases like sodium tert-butoxide or cesium carbonate. These conditions enable efficient amination at temperatures between 80-100°C in toluene or dioxane solvents, achieving yields typically exceeding 75% [3] [4]. The reaction demonstrates excellent regioselectivity when applied to 4,5-dihalo- or 4,5,6-trihalopyridazines, where the C4 position exhibits greater reactivity toward nucleophilic displacement than C5 due to both electronic and steric factors.
Table 2: Palladium-Catalyzed Coupling Strategies for Pyridazine Functionalization
Reaction Type | Catalyst System | Halogen Position | Key Advantages | Limitations |
---|---|---|---|---|
Buchwald-Hartwig Amination | Pd₂(dba)₃/XantPhos | 3-Chloro | High chemoselectivity for amine installation | Sensitive to steric bulk of amine |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₃PO₄ | 4-Bromo or 5-Iodo | Tolerant of boronic acid functionality | Potential protodeboronation issues |
Stille Coupling | Pd(PPh₃)₂Cl₂/AsPh₃ | 4,5-Dibromo | Mild conditions | Organotin toxicity concerns |
Sonogashira Reaction | PdCl₂(PPh₃)₂/CuI | 4-Iodo | Excellent functional group tolerance | Homocoupling side products |
The alkoxy functionalization at C6 presents distinct synthetic challenges. While direct C–O coupling via palladium catalysis is feasible, an alternative SNAr approach often proves more efficient for installing the (3-methyloxetan-3-yl)methoxy group. This strategy capitalizes on the enhanced leaving group ability of halogens at C6 due to the electron-withdrawing effect of the adjacent ring nitrogen. Treatment of 3-amino-6-bromopyridazine with (3-methyloxetan-3-yl)methanol under basic conditions (NaH, DMF) provides high-yielding access to the target ether linkage without requiring transition metal catalysts [6]. Careful control of stoichiometry and reaction temperature prevents potential N-alkylation of the C3-amino group, which could compromise regioselectivity.
The regioselective installation of the amino group at the C3 position of pyridazine constitutes a critical transformation in the synthesis of 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine. This process must overcome inherent challenges related to the electronic asymmetry of the pyridazine ring and potential competing reactions at other positions. The nitrogen atoms at positions 1 and 2 create an electron-deficient system where positions 3 and 6 are most susceptible to nucleophilic attack, with position 3 being marginally more reactive due to reduced steric hindrance.
Direct nucleophilic substitution represents the most straightforward approach for amination. Chloropyridazines undergo displacement with ammonia or ammonium salts under pressure (5-20 bar) at elevated temperatures (120-150°C), yielding 3-aminopyridazines with moderate selectivity. This method, while operationally simple, often suffers from low yields and the formation of bis-amination byproducts. Modern approaches employ activating groups such as methylsulfonyl (mesyl) or trifluoromethylsulfonyl (triflyl) substituents at C3, which dramatically enhance reactivity toward nitrogen nucleophiles. These electron-withdrawing groups facilitate SNAr reactions at milder temperatures (60-80°C) with improved regiocontrol [3] [6].
For enhanced selectivity, protection-deprotection strategies have been developed. Temporary protection of the C6 oxygen functionality as silyl ethers or ester groups enables exclusive amination at C3. Subsequent deprotection and functionalization yield the target molecule with preserved regiochemistry. This orthogonal protection approach proves particularly valuable when synthesizing analogs with diverse oxetane substituents.
The Ziegler-directed ortho-amination technique provides an alternative pathway for challenging substrates. This method employs a temporary directing group (typically picolinamide) at C4, which coordinates palladium catalysts to facilitate selective C–H activation and amination at the adjacent C3 position. While more synthetically demanding, this approach completely bypasses the need for pre-halogenation and enables late-stage functionalization of complex pyridazine derivatives [4].
The 3-methyloxetane moiety represents a critical structural element in 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine, conferring desirable physicochemical properties through its strained, polar architecture. The synthesis of this fragment primarily relies on the intramolecular Williamson ether synthesis, wherein a halide and alcohol functionality on the same molecule undergo base-mediated cyclization. For 3-methyloxetane specifically, the requisite precursor is 1-chloro-3-methylbutane-2,3-diol, which undergoes deprotonation-induced cyclization to form the strained four-membered ring.
The cyclization efficiency depends critically on the base selection and reaction concentration. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents (THF, DMF) at 0°C to room temperature provide optimal conditions, yielding the oxetane ring in 60-85% yield. The reaction proceeds through a stepwise mechanism: initial deprotonation of the alcohol generates an alkoxide, which then undergoes SN2 displacement on the adjacent chloro substituent. The geminal dimethyl group at C3 significantly enhances cyclization yield by reducing conformational flexibility through Thorpe-Ingold effect, which brings the reacting centers into closer proximity [2] [8].
Alternative synthetic routes include the Paterno-Büchi [2+2] photocycloaddition between carbonyl compounds and alkenes, though this method offers less control over the stereochemistry of 3,3-disubstituted oxetanes. More recently, Lewis acid-catalyzed cyclizations have emerged as valuable alternatives. Trimethylsilyl triflate (TMSOTf) effectively promotes the cyclization of 1,3-diol precursors via silyl ether intermediates, offering milder conditions and improved functional group tolerance compared to traditional base-mediated approaches.
The stability profile of 3,3-disubstituted oxetanes warrants special consideration during synthesis. While 3-monosubstituted oxetanes are susceptible to acid-catalyzed ring-opening, the 3-methyloxetane derivative demonstrates remarkable stability toward acidic conditions (pH >3) and nucleophiles due to steric shielding of the oxetane oxygen by the geminal methyl groups. This stability profile makes it compatible with diverse reaction conditions encountered in multistep syntheses [2] [8].
The late-stage introduction of oxetane groups offers significant advantages in medicinal chemistry campaigns targeting pyridazine derivatives like 6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine. This strategy allows for efficient diversification of lead compounds and optimization of pharmacokinetic properties without requiring complete de novo synthesis for each analog. The (3-methyloxetan-3-yl)methyl group serves as a versatile bioisosteric replacement for traditional solubilizing groups such as tetrahydropyranyl, cyclopropylmethyl, or tert-butyl substituents, offering superior effects on physicochemical properties.
The most common post-functionalization approach involves the alkylation of hydroxylated precursors with (3-methyloxetan-3-yl)methyl tosylate or mesylate. This reaction typically employs sodium hydride in DMF or potassium carbonate in acetonitrile, providing efficient O-alkylation while minimizing N-alkylation byproducts. The reaction demonstrates particular utility for phenolic systems and aliphatic alcohols attached to pyridazine cores, yielding products with improved solubility profiles [2] [4]. For instance, conversion of 6-hydroxypyridazin-3-amine to the target compound via this method typically proceeds in >70% yield with minimal purification requirements.
Mitsunobu reactions provide complementary methodology for installing the oxetane moiety, particularly for sterically hindered alcohols. This approach employs triphenylphosphine and diethyl azodicarboxylate (DEAD) to activate the oxetane alcohol toward SN2 displacement by the pyridazine hydroxyl group. While offering excellent functional group compatibility, this method generates stoichiometric phosphine oxide and hydrazine byproducts that complicate purification.
The remarkable property enhancements achieved through oxetane incorporation stem from their multifaceted effects on molecular architecture:
These strategic modifications demonstrate the power of oxetanes as "molecular editors" that fine-tune drug-like properties while preserving the core pharmacological activity of pyridazine-based scaffolds.
Table 3: Bioisosteric Replacement Impact on Molecular Properties
Property | Tetrahydropyranyl Analog | tert-Butyl Analog | 3-Methyloxetane Hybrid |
---|---|---|---|
Molecular Weight | 194.23 g/mol | 165.23 g/mol | 195.24 g/mol |
cLogP | 1.52 | 2.15 | 1.08 |
Aqueous Solubility (pH 7.4) | 128 µM | 87 µM | 420 µM |
Metabolic Stability (Human Liver Microsomes) | 42% remaining | 28% remaining | 78% remaining |
Plasma Protein Binding | 88% | 92% | 76% |
Comparative data for pyridazine derivatives with different solubilizing groups at equivalent positions [2] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2